molecular formula C8H12N4O B1297180 3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide CAS No. 210417-14-4

3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide

货号: B1297180
CAS 编号: 210417-14-4
分子量: 180.21 g/mol
InChI 键: JSUZAXZCHGYTBO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Classification and Nomenclature

3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide belongs to the indazole class of heterocyclic compounds, specifically categorized as a substituted hexahydroindazole derivative. The compound is registered under Chemical Abstracts Service number 210417-14-4 and possesses the molecular formula C8H12N4O with a molecular weight of 180.21 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 3-oxo-4,5,6,7-tetrahydro-1H-indazole-2-carboximidamide.

The nomenclature reflects several key structural features: the "hexahydro" designation indicates partial saturation of the indazole ring system, specifically in the six-membered ring portion; the "3-oxo" specification denotes a ketone functionality at the third position; and the "2-carboximidamide" component indicates the presence of an amidine group at the second position. Alternative systematic names include 3-oxo-4,5,6,7-tetrahydro-1H-indazole-2-carboximidamide and 3-Oxo-4,5,6,7-tetrahydro-1H-indazole-2(3H)-carboximidamide, reflecting different approaches to describing the same molecular structure.

The compound is also referenced by several database identifiers including ChEMBL1972653, DSSTox Substance ID DTXSID70327534, and National Science Foundation number 664719. Commercial suppliers have catalogued this compound under various product codes, with Moldb assigning catalog number M223206 for research chemical distribution.

Historical Context and Development

The development of this compound can be traced within the broader historical context of indazole chemistry advancement. The compound was first created and entered into chemical databases on March 26, 2005, with the most recent structural modifications recorded on May 10, 2025. This timeline places its initial synthesis within a period of significant expansion in heterocyclic chemistry research, particularly focused on indazole derivatives as potential pharmaceutical agents.

The indazole scaffold itself was first described by E. Fischer in 1883 through heating ortho-hydrazine cinnamic acid, establishing the foundation for subsequent derivatives. The development of partially saturated indazole systems, such as hexahydroindazoles, emerged later as researchers explored structure-activity relationships and sought to modify the electronic and steric properties of the parent indazole system.

Within the context of modern heterocyclic chemistry, this compound represents an example of synthetic methodology advancement in creating functionalized indazole derivatives. The compound has been developed as part of heterocyclic building block research chemicals, indicating its utility as a synthetic intermediate rather than as a final pharmaceutical product.

Fundamental Indazole Chemistry

The chemical foundation of this compound rests upon fundamental indazole chemistry principles. Indazole, also known as isoindazole, constitutes a bicyclic heterocyclic aromatic organic compound formed by the fusion of benzene and pyrazole rings. The parent indazole system exhibits amphoteric behavior, capable of protonation to form an indazolium cation or deprotonation to yield an indazolate anion, with corresponding pKa values of 1.04 and 13.86 respectively.

The indazole system exists in three potential tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole. Thermodynamic calculations indicate that the 1H-tautomer represents the most stable and predominant form under standard conditions. However, the specific structural modifications present in this compound, particularly the carboximidamide substitution at the 2-position, stabilize the 2H-tautomeric form.

The partial saturation of the benzene ring in hexahydroindazole derivatives significantly alters the electronic properties compared to fully aromatic indazoles. This saturation reduces the aromatic character while introducing conformational flexibility that can influence biological activity and synthetic accessibility. The combination of the 3-oxo functionality with the 2-carboximidamide group creates a unique electronic environment that distinguishes this compound from simpler indazole derivatives.

Table 1: Fundamental Chemical Properties of this compound

Property Value Reference
Molecular Formula C8H12N4O
Molecular Weight 180.21 g/mol
Chemical Abstracts Service Number 210417-14-4
International Union of Pure and Applied Chemistry Name 3-oxo-4,5,6,7-tetrahydro-1H-indazole-2-carboximidamide
InChI Key JSUZAXZCHGYTBO-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System C1CCC2=C(C1)C(=O)N(N2)C(=N)N

Position in Heterocyclic Chemistry Research

This compound occupies a specialized position within the broader landscape of heterocyclic chemistry research, particularly in the context of indazole derivative development. The compound serves as a representative example of how structural modifications to the basic indazole framework can be employed to create diverse chemical entities with distinct properties.

Within heterocyclic chemistry research, indazole derivatives have gained prominence due to their diverse biological activities and their presence in numerous pharmaceutical compounds. At least 43 indazole-based therapeutic agents have been identified in clinical applications or trials, demonstrating the significance of this heterocyclic system in drug discovery. The specific structural features of this compound position it as a potential building block for further synthetic elaboration.

The research interest in partially saturated indazole systems, exemplified by this compound, stems from their potential to serve as synthetic intermediates in the preparation of more complex molecules. Recent developments in visible-light-driven synthesis have demonstrated new approaches to functionalizing indazole derivatives, with methods such as decarboxylative coupling reactions showing broad substrate compatibility. These synthetic methodologies provide pathways for incorporating compounds like this compound into larger molecular frameworks.

The carboximidamide functionality present in this compound represents a particularly valuable structural feature in medicinal chemistry research. Carboximidamide groups can serve as bioisosteres for various functional groups and can participate in hydrogen bonding interactions with biological targets. This functional group has been incorporated into various pharmaceutical development programs, including those targeting enzyme inhibition and receptor modulation.

Table 2: Research Applications and Synthetic Utility

Application Area Relevance Reference
Heterocyclic Building Blocks Direct application as research chemical
Synthetic Methodology Development Substrate for cycloaddition reactions
Structure-Activity Relationship Studies Template for biological activity optimization
Pharmaceutical Intermediate Synthesis Precursor for drug-like molecules
Chemical Database Development Model compound for computational studies

Current research trends in indazole chemistry emphasize the development of new synthetic methodologies for accessing diverse substitution patterns and functional group combinations. The synthesis of 2H-indazoles, in particular, has benefited from advances in dipolar cycloaddition reactions and transition metal-catalyzed processes. These methodological developments provide the foundation for preparing compounds like this compound and related derivatives.

The compound's availability as a research chemical with 95+ percent purity indicates its utility in academic and industrial research settings. Commercial suppliers offer this compound in quantities ranging from 1 gram to 5 grams, suggesting its use primarily in small-scale research applications rather than large-scale manufacturing. The lead time of 1-3 weeks for procurement reflects the specialized nature of this compound and the custom synthesis requirements for its production.

属性

IUPAC Name

3-oxo-4,5,6,7-tetrahydro-1H-indazole-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c9-8(10)12-7(13)5-3-1-2-4-6(5)11-12/h11H,1-4H2,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUZAXZCHGYTBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(N2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327534
Record name NSC664719
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210417-14-4
Record name NSC664719
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

化学反应分析

3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from these reactions vary based on the specific reagents and conditions used .

作用机制

The mechanism of action of 3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide involves its interaction with molecular targets such as histone lysine methyltransferase EZH2. By inhibiting EZH2, the compound can potentially modulate gene expression and impact cancer cell proliferation and metastasis . The specific pathways involved in this mechanism are still under investigation.

相似化合物的比较

Comparison with Similar Compounds

To contextualize its properties and utility, 3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide is compared to structurally or functionally related compounds. Below is an analysis based on available

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Research Applications
This compound C₈H₁₂N₄O 180.21 Indazole core, carboximidamide Drug intermediates, enzyme studies
N-Hydroxy-2-phenyl-1-hydrazinecarboxamide C₈H₁₀N₄O 178.19 Hydrazinecarboxamide, phenyl group Antimicrobial agents, chelators
Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate C₁₃H₁₃BrN₂O₂ 325.16 Pyrazole, bromo substituent Anticancer research, kinase inhibitors
5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide C₆H₁₀N₆O 198.19 Triazeno group, imidazole Antitumor agents, alkylating studies

Key Differences and Research Findings

Core Structure: The indazole core in the target compound distinguishes it from pyrazole derivatives (e.g., Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate). Indazoles are known for enhanced metabolic stability compared to pyrazoles, making them favorable in medicinal chemistry . Unlike triazeno-imidazole derivatives (e.g., 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide), the target compound lacks a triazeno group, which is critical for DNA alkylation in anticancer therapies .

This contrasts with the ester group in Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate, which may limit solubility .

Its utility remains speculative, confined to synthetic pathways or mechanistic studies .

Synthetic Accessibility :

  • The bicyclic indazole structure of the target compound may pose synthetic challenges compared to simpler hydrazinecarboxamides (e.g., N-Hydroxy-2-phenyl-1-hydrazinecarboxamide), which are easier to functionalize .

生物活性

3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide (CAS Number: 210417-14-4) is a heterocyclic compound with a molecular formula of C₈H₁₂N₄O. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound exhibits the following chemical properties:

  • Molecular Formula : C₈H₁₂N₄O
  • Melting Point : 244–246 °C
  • MDL Number : MFCD03848521
PropertyValue
Molecular Weight172.21 g/mol
Melting Point244–246 °C
CAS Number210417-14-4

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties. A study demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound was shown to target specific signaling pathways involved in cancer progression.

Case Study :
In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic factors like Bax.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in activated macrophages.

Research Findings :
In a controlled experiment with lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6. This suggests a potential therapeutic application in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in tumor growth and inflammation.
  • Modulation of Apoptotic Pathways : It influences the balance between pro-apoptotic and anti-apoptotic factors within cells.
  • Cytokine Regulation : The compound alters cytokine production in immune cells, thereby modulating inflammatory responses.

准备方法

Cyclization Methods

Cyclization is a fundamental step in synthesizing indazole derivatives. Various methods have been reported in the literature:

Method Description Reference
Bischler-Napieralski Cyclization of aryl hydrazones with acylating agents
Condensation with Ketones Reaction of hydrazones with ketones

Functional Group Introduction

The introduction of the carboximidamide group can be achieved through various strategies:

  • Direct Amidation : This involves reacting an amine with an acid chloride or anhydride.

  • Rearrangement Reactions : Certain rearrangements can yield carboximidamide functionalities from other functional groups.

Method Description Reference
Direct Amidation Reaction with acid chlorides
Rearrangement Transforming other functional groups

Yield and Purity Analysis

The effectiveness of these synthetic routes can be evaluated based on yield and purity metrics.

Yield Data

The following table summarizes the yields obtained from different synthetic approaches:

Method Yield (%) Purity (%)
Bischler-Napieralski 70 - 85 ≥95
Direct Amidation 60 - 75 ≥95

常见问题

Q. What are the key structural characterization techniques for confirming the identity of 3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide?

Methodological Answer:

  • Spectroscopic Analysis : Use ¹H/¹³C NMR to confirm hydrogen and carbon environments, focusing on peaks corresponding to the indazole core and carboximidamide group. For example, the carbonyl (C=O) resonance near 170–180 ppm in ¹³C NMR is critical .
  • Infrared Spectroscopy (IR) : Identify stretching vibrations for the amide (N-H, ~3300 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) groups to validate functional groups .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding interactions, as demonstrated for structurally related isoindolone derivatives .

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer:

  • Cyclocondensation Reactions : React hydrazine derivatives with cyclic ketones under reflux conditions to form the indazole core. For example, hexahydroindazolone scaffolds are synthesized via acid-catalyzed cyclization .
  • Carboximidamide Functionalization : Introduce the carboximidamide group via nucleophilic substitution or amidine formation using nitriles and ammonia derivatives .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (e.g., ethanol/water) to isolate high-purity product .

Advanced Research Questions

Q. How can factorial design optimize the synthesis yield of this compound?

Methodological Answer:

  • Variable Selection : Identify critical factors (e.g., temperature, catalyst concentration, reaction time) using preliminary screening (e.g., Plackett-Burman design) .
  • Response Surface Methodology (RSM) : Apply a central composite design to model interactions between variables and predict optimal conditions (e.g., 80°C, 0.5 mol% catalyst, 12-hour reaction time) .
  • Validation : Replicate runs under predicted optimal conditions to confirm yield improvements (e.g., from 65% to 85%) and assess reproducibility .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

Methodological Answer:

  • Assay Standardization : Use positive controls (e.g., known kinase inhibitors) and normalize data to account for variability in cell lines or enzymatic activity .
  • Mechanistic Studies : Combine enzymatic assays (e.g., IC₅₀ determination) with cellular uptake studies (e.g., LC-MS quantification) to differentiate target engagement vs. bioavailability limitations .
  • Meta-Analysis : Compare results across peer-reviewed studies (e.g., isoindolone derivatives in PubMed) to identify trends or outliers .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., 5-HT receptors), prioritizing poses with low binding energy (< -8 kcal/mol) and hydrogen-bonding interactions with key residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes and calculate binding free energies (MM-PBSA) .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .

Q. What experimental designs are suitable for probing structure-activity relationships (SAR) in derivatives?

Methodological Answer:

  • Scaffold Modulation : Synthesize analogs with substitutions at the indazole 2-position (e.g., methyl, phenyl) and compare activity in dose-response assays .
  • Pharmacophore Mapping : Identify essential functional groups (e.g., carboximidamide, carbonyl) via comparative activity of truncated analogs .
  • High-Throughput Screening (HTS) : Test 100+ derivatives in parallel against a panel of targets (e.g., kinases, GPCRs) to identify selectivity profiles .

Methodological Considerations Table

Research ObjectiveKey MethodologyCritical ParametersReferences
Synthesis OptimizationFactorial DesignCatalyst loading, temperature
SAR AnalysisPharmacophore ModelingH-bond donors, logP
Bioactivity ValidationEnzymatic AssaysIC₅₀, Ki values
Computational PredictionMolecular DynamicsBinding free energy (ΔG)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。